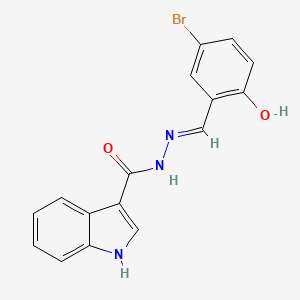![molecular formula C13H17N3O4 B3728540 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide](/img/structure/B3728540.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide
Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methoxy, and oxamide functional groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and N-propan-2-yloxamide. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or hydrochloric acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)acetohydrazide
- 4-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its hydroxy and methoxy groups enhance its solubility and reactivity, while the oxamide moiety provides stability and potential for further functionalization.
Properties
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-8(2)15-12(18)13(19)16-14-7-9-4-5-10(17)11(6-9)20-3/h4-8,17H,1-3H3,(H,15,18)(H,16,19)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCUOFPMUZVPJK-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)


![[(E)-1H-indol-2-ylmethylideneamino]thiourea](/img/structure/B3728485.png)
![N-[(Z)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3728488.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3728495.png)
![3-hydroxy-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide](/img/structure/B3728508.png)

![N'~1~-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-N'~2~-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]ethanedihydrazide](/img/structure/B3728521.png)
![2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3728523.png)
![(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3728528.png)
![2-[(E)-(2-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-METHYLPHENOL](/img/structure/B3728541.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3728548.png)
![(5E)-2-(3,4-dichlorophenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B3728564.png)
